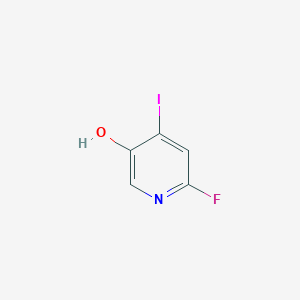
1-cyclopropylbut-3-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylbut-3-en-1-amine hydrochloride (1-CBH) is a versatile synthetic compound that has been used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and biochemistry. 1-CBH is a cyclic amine containing a cyclopropyl group, and is a derivative of cyclobutane. It is a white crystalline solid that is soluble in water and organic solvents, making it an ideal reagent for laboratory experiments. 1-CBH has been used in a variety of medicinal, biochemical and physiological studies, and its molecular structure makes it a useful tool for further research.
Wissenschaftliche Forschungsanwendungen
1-cyclopropylbut-3-en-1-amine hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a starting material for the synthesis of a variety of therapeutically active compounds. In organic synthesis, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. In biochemistry, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a reagent in the synthesis of a variety of biologically active compounds, including neurotransmitters and hormones.
Wirkmechanismus
The mechanism of action of 1-cyclopropylbut-3-en-1-amine hydrochloride is not fully understood. However, it is believed that the cyclopropyl group of 1-cyclopropylbut-3-en-1-amine hydrochloride can interact with the active sites of enzymes and other proteins, leading to changes in the structure and/or activity of the proteins. This can lead to changes in the biochemical and physiological effects of the compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopropylbut-3-en-1-amine hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 1-cyclopropylbut-3-en-1-amine hydrochloride has been shown to have an inhibitory effect on the activity of the enzyme lipoxygenase, which is involved in the metabolism of unsaturated fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopropylbut-3-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is soluble in both water and organic solvents. In addition, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not very stable at high temperatures, and it can be difficult to obtain pure samples.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-cyclopropylbut-3-en-1-amine hydrochloride. These include further studies on its mechanism of action, its potential use in the synthesis of therapeutically active compounds, and its potential use in the synthesis of biologically active compounds. In addition, further studies on its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further studies on its stability and synthesis methods could lead to improved methods for its preparation and use in laboratory experiments.
Synthesemethoden
1-cyclopropylbut-3-en-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of cyclobutane with hydrochloric acid in the presence of an acid catalyst to form 1-cyclopropylbut-3-en-1-ol. The second step involves the reaction of the 1-cyclopropylbut-3-en-1-ol with an amine reagent, such as triethylamine, to produce 1-cyclopropylbut-3-en-1-amine hydrochloride. This reaction is typically performed at room temperature and is highly efficient.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropylbut-3-en-1-amine hydrochloride involves the reaction of cyclopropylmethylamine with acetylene in the presence of a palladium catalyst to form 1-cyclopropylbut-3-en-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-cyclopropylbut-3-en-1-amine hydrochloride.", "Starting Materials": [ "Cyclopropylmethylamine", "Acetylene", "Palladium catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with acetylene in the presence of a palladium catalyst to form 1-cyclopropylbut-3-en-1-amine.", "Step 2: 1-cyclopropylbut-3-en-1-amine is reacted with hydrochloric acid to form 1-cyclopropylbut-3-en-1-amine hydrochloride." ] } | |
CAS-Nummer |
2758005-42-2 |
Produktname |
1-cyclopropylbut-3-en-1-amine hydrochloride |
Molekularformel |
C7H14ClN |
Molekulargewicht |
147.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



